molecular formula C10H10ClN3O3 B8516004 ethyl 4-chloro-1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate

ethyl 4-chloro-1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate

Cat. No. B8516004
M. Wt: 255.66 g/mol
InChI Key: MOGKCPQGRJWRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C10H10ClN3O3 and its molecular weight is 255.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-chloro-1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-chloro-1-methyl-6-oxo-6,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10ClN3O3

Molecular Weight

255.66 g/mol

IUPAC Name

ethyl 4-chloro-1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H10ClN3O3/c1-3-17-10(16)6-7(11)5-4-12-14(2)8(5)13-9(6)15/h4H,3H2,1-2H3,(H,13,15)

InChI Key

MOGKCPQGRJWRKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(NC1=O)N(N=C2)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 4-hydroxy-1-methyl-6-oxo-6,7-dihyrdo-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate (10 g, 42.2 mmol) in acetonitrile is treated with benzyl triethyl ammonium chloride (40.4 g, 169 mmol), followed by phosphorous oxychloride (17.6 mL, 190 mmol), heated at 40° C. for 0.5 h, then at reflux temperature for 2.5 h, cooled to room temperature, diluted with water (caution exotherm), stirred at ambient temperatures for 16 h and filtered. The filtercake is washed with cyclohexane and dried in vacuo to give the title compound as a white solid, 7.87 g (73% yield), identified by HNMR analysis.
Name
ethyl 4-hydroxy-1-methyl-6-oxo-6,7-dihyrdo-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40.4 g
Type
catalyst
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
73%

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